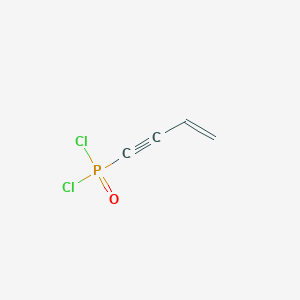
But-3-en-1-yn-1-ylphosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-en-1-yn-1-ylphosphonic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both a phosphonic dichloride group and an alkyne group in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of But-3-en-1-yn-1-ylphosphonic dichloride typically involves the reaction of an alkyne with a phosphonic dichloride precursor. One common method is the reaction of but-3-en-1-yne with phosphorus trichloride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: But-3-en-1-yn-1-ylphosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphine derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild conditions.
Major Products:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine derivatives.
Substitution: Phosphonic esters and amides.
Aplicaciones Científicas De Investigación
But-3-en-1-yn-1-ylphosphonic dichloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in modifying biomolecules and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of But-3-en-1-yn-1-ylphosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of phosphonic esters and amides. The alkyne group can participate in cycloaddition reactions, adding to its versatility in chemical synthesis .
Comparación Con Compuestos Similares
But-3-yn-1-ylbenzene: Similar in structure but lacks the phosphonic dichloride group.
Phosphonic acid derivatives: Compounds with similar reactivity but different functional groups.
Phosphine oxides: Similar phosphorus-containing compounds with different oxidation states
Uniqueness: But-3-en-1-yn-1-ylphosphonic dichloride is unique due to the presence of both an alkyne and a phosphonic dichloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various fields of research and industry .
Propiedades
Número CAS |
4981-31-1 |
|---|---|
Fórmula molecular |
C4H3Cl2OP |
Peso molecular |
168.94 g/mol |
Nombre IUPAC |
4-dichlorophosphorylbut-1-en-3-yne |
InChI |
InChI=1S/C4H3Cl2OP/c1-2-3-4-8(5,6)7/h2H,1H2 |
Clave InChI |
UPVIBYRDDJHCOJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC#CP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



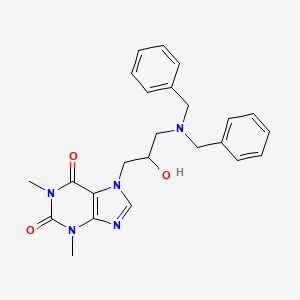


![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
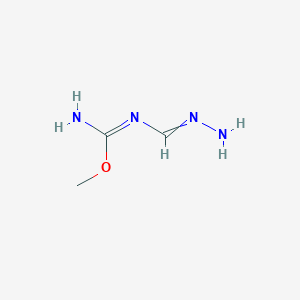
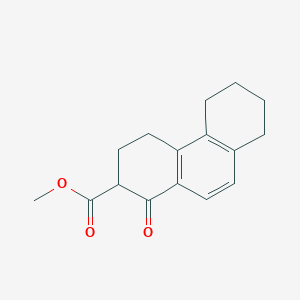
![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)
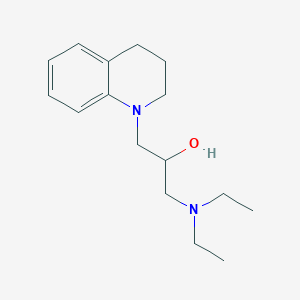
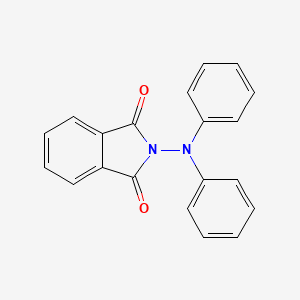
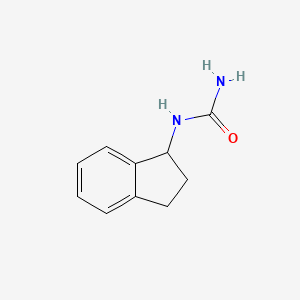
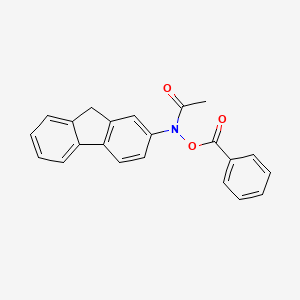
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
